molecular formula C14H6N2O2 B10880441 Oxanthrene-2,3-dicarbonitrile

Oxanthrene-2,3-dicarbonitrile

Cat. No.: B10880441
M. Wt: 234.21 g/mol
InChI Key: QASYMFFHVIZHGH-UHFFFAOYSA-N
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Description

3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE is a complex organic compound belonging to the family of dioxins Dioxins are known for their stability and persistence in the environment This particular compound is characterized by the presence of two cyanide groups attached to a dibenzo[b,e][1,4]dioxin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE typically involves cyano-activated fluoro displacement reactions. This method uses cyanodifluorobenzenes and catechols in dimethylformamide (DMF) at elevated temperatures (around 130°C) in the presence of potassium carbonate . The reaction is highly efficient, often yielding the desired product in nearly quantitative amounts.

Industrial Production Methods

While specific industrial production methods for 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide groups into amines or other reduced forms.

    Substitution: The cyanide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.

    Biology: Its interactions with biological systems can be studied to understand its effects at the molecular level.

    Medicine: Research into its potential therapeutic applications or toxicological effects can provide insights into its safety and efficacy.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE exerts its effects is not fully understood. it is likely to involve interactions with cellular proteins and enzymes, potentially disrupting normal cellular functions. The compound may bind to specific molecular targets, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds share a similar dioxin core structure but differ in the presence of chlorine atoms instead of cyanide groups.

    Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of oxygen atoms.

    Polychlorinated biphenyls (PCBs): These compounds have a biphenyl structure with chlorine substitutions, exhibiting dioxin-like toxicity.

Uniqueness

3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE is unique due to the presence of cyanide groups, which can significantly alter its chemical reactivity and biological interactions compared to other dioxins and related compounds .

Properties

Molecular Formula

C14H6N2O2

Molecular Weight

234.21 g/mol

IUPAC Name

dibenzo-p-dioxin-2,3-dicarbonitrile

InChI

InChI=1S/C14H6N2O2/c15-7-9-5-13-14(6-10(9)8-16)18-12-4-2-1-3-11(12)17-13/h1-6H

InChI Key

QASYMFFHVIZHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C(=C3)C#N)C#N

Origin of Product

United States

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